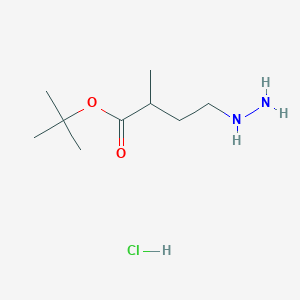
3-Boc-amino-butylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-amino-butylamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . It is a derivative of butylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Métodos De Preparación
The synthesis of 3-Boc-amino-butylamine hydrochloride typically involves the protection of the amino group in butylamine with a Boc group. One efficient method for this protection is using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction proceeds under mild conditions and the catalyst can be easily separated and reused. Industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Boc-amino-butylamine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common reagents and conditions used in these reactions include acidic catalysts for deprotection and coupling agents like EDCI or DCC for amidation. The major products formed from these reactions are free amines, substituted amines, and amides.
Aplicaciones Científicas De Investigación
3-Boc-amino-butylamine hydrochloride is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Peptide Synthesis: It is employed in the protection and deprotection of amino groups during peptide synthesis.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-Boc-amino-butylamine hydrochloride primarily involves its ability to undergo deprotection and substitution reactions. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application .
Comparación Con Compuestos Similares
3-Boc-amino-butylamine hydrochloride can be compared with other Boc-protected amines such as:
- Boc-protected ethylamine
- Boc-protected propylamine
- Boc-protected isobutylamine
These compounds share similar protective strategies but differ in the length and structure of the carbon chain attached to the amino group. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H21ClN2O2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
tert-butyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(5-6-11-10)8(12)13-9(2,3)4;/h7,11H,5-6,10H2,1-4H3;1H |
Clave InChI |
YJRYCQYJPYLICO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNN)C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
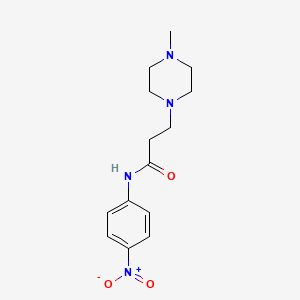
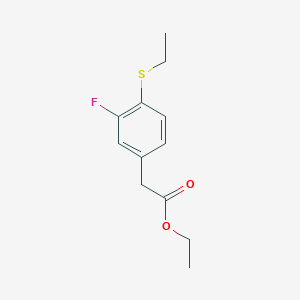
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
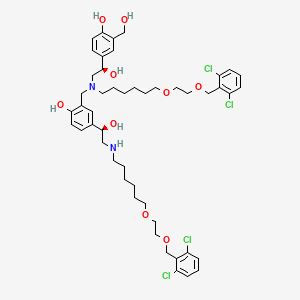
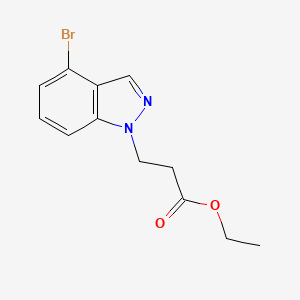
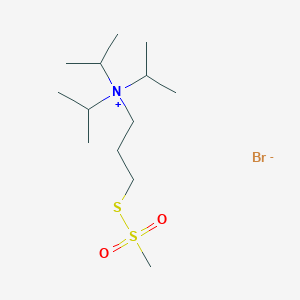
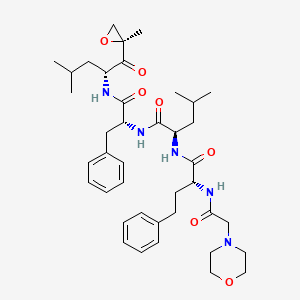
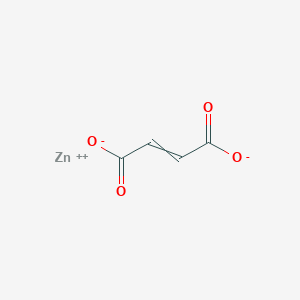
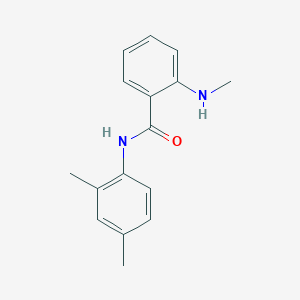
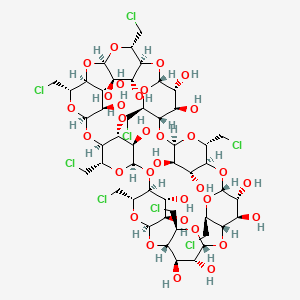
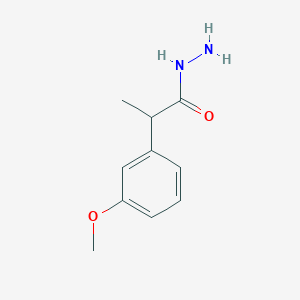
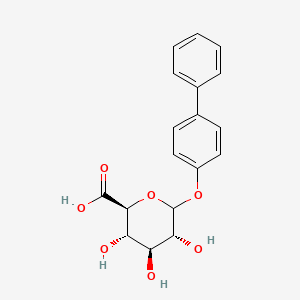
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
